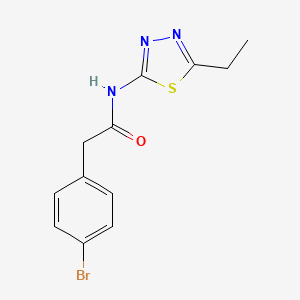![molecular formula C14H17NO5S B5867361 (2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid](/img/structure/B5867361.png)
(2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid is a synthetic organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid typically involves a multi-step process. The initial step often includes the preparation of the core phenylprop-2-enoic acid structure, followed by the introduction of the sulfonyl and morpholinyl groups. The reaction conditions may vary, but common reagents include sulfonyl chlorides and morpholine, with catalysts such as pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Comparison
Compared to similar compounds, (2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid is unique due to its specific structural features, such as the presence of both sulfonyl and morpholinyl groups. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(E)-3-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-11-2-3-12(4-5-14(16)17)10-13(11)21(18,19)15-6-8-20-9-7-15/h2-5,10H,6-9H2,1H3,(H,16,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWNABALOUJYPI-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(4-{[(4-ethoxyphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B5867278.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)


![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)
![1-Cyclopentyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5867308.png)
![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5867315.png)
![2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5867324.png)

![2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B5867338.png)

![2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5867354.png)
![4-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5867366.png)

